

A Technical Guide to the Computed Properties of Diboron Dioxide

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Compound of Interest

Compound Name: *Diboron dioxide*

Cat. No.: *B080103*

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Introduction

Diboron dioxide (B_2O_2) is a chemical compound of boron and oxygen. Understanding its fundamental properties is crucial for various research and development applications, including materials science and as a potential intermediate in chemical synthesis. This technical guide provides a summary of the key computed properties of **diboron dioxide**, drawing from established computational chemistry databases and theoretical studies. While detailed experimental protocols for its synthesis and characterization are often found within subscription-based scientific literature, this guide outlines the common experimental techniques used and presents the available computed data in a structured format.

Computed Properties of Diboron Dioxide

The following tables summarize the key computed properties of **diboron dioxide**, primarily sourced from the PubChem and NIST Chemistry WebBook databases. These values are derived from computational models and provide valuable insights into the molecular characteristics of B_2O_2 .

Table 1: General and Molecular Properties[1]

Property	Value	Computational Method/Source
Molecular Weight	53.63 g/mol	PubChem 2.2
Exact Mass	54.0084396 Da	PubChem 2.2
Molecular Formula	B ₂ O ₂	PubChem 2.2
IUPAC Name	oxo(oxoboranyl)borane	Lexichem TK 2.7.0
InChI	InChI=1S/B2O2/c3-1-2-4	InChI 1.0.6
InChIKey	MTKRXXSLFWZJTB-UHFFFAOYSA-N	InChI 1.0.6
Canonical SMILES	B(=O)B=O	OEChem 2.3.0
CAS Number	13766-28-4	ChemIDplus; EPA DSSTox

Table 2: Computed Physicochemical Properties[1]

Property	Value	Computational Method/Source
Hydrogen Bond Donor Count	0	Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count	2	Cactvs 3.4.8.18
Rotatable Bond Count	0	Cactvs 3.4.8.18
Topological Polar Surface Area	34.1 Å ²	Cactvs 3.4.8.18
Heavy Atom Count	4	PubChem
Covalently-Bonded Unit Count	1	PubChem
Complexity	25.0	Cactvs 3.4.8.18

Table 3: Computed Vibrational Frequencies[2]

Vibrational Mode	Frequency (cm ⁻¹)	Experimental Method
B-O Stretch (Σ_u^+)	1898.9	Infrared Spectroscopy (in solid Argon)
Bend (Π_u)	213	Infrared Spectroscopy (in solid Argon)

Experimental Methodologies

While the full experimental details for the synthesis and characterization of **diboron dioxide** require access to primary research articles, the following methodologies are commonly cited in the literature.

Synthesis

The synthesis of **diboron dioxide** often involves high-temperature reactions. One cited method involves the vaporization of strontium borate (SrB_2O_4) at temperatures in the range of 1310 to 1442 K. This process generates various vapor species, including B_2O_2 .

Characterization

- Knudsen-Effusion Mass Spectrometry:** This technique is employed to study the vaporization behavior of compounds at high temperatures. In the context of B_2O_2 , it has been used to identify the gaseous species produced during the heating of metal borates. The apparatus typically consists of a Knudsen cell (an effusion cell) coupled with a mass spectrometer. The sample is heated in the cell, and the effusing vapor is ionized and analyzed by the mass spectrometer to determine its composition.
- Infrared Spectroscopy:** The vibrational modes of **diboron dioxide** have been studied using infrared (IR) spectroscopy.[1] In a common experimental setup, the molecule is isolated in an inert gas matrix, such as solid argon, at low temperatures.[2] This matrix isolation technique prevents the molecules from aggregating and allows for the measurement of the vibrational spectrum of individual B_2O_2 molecules. The resulting IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule.

Computational Methods

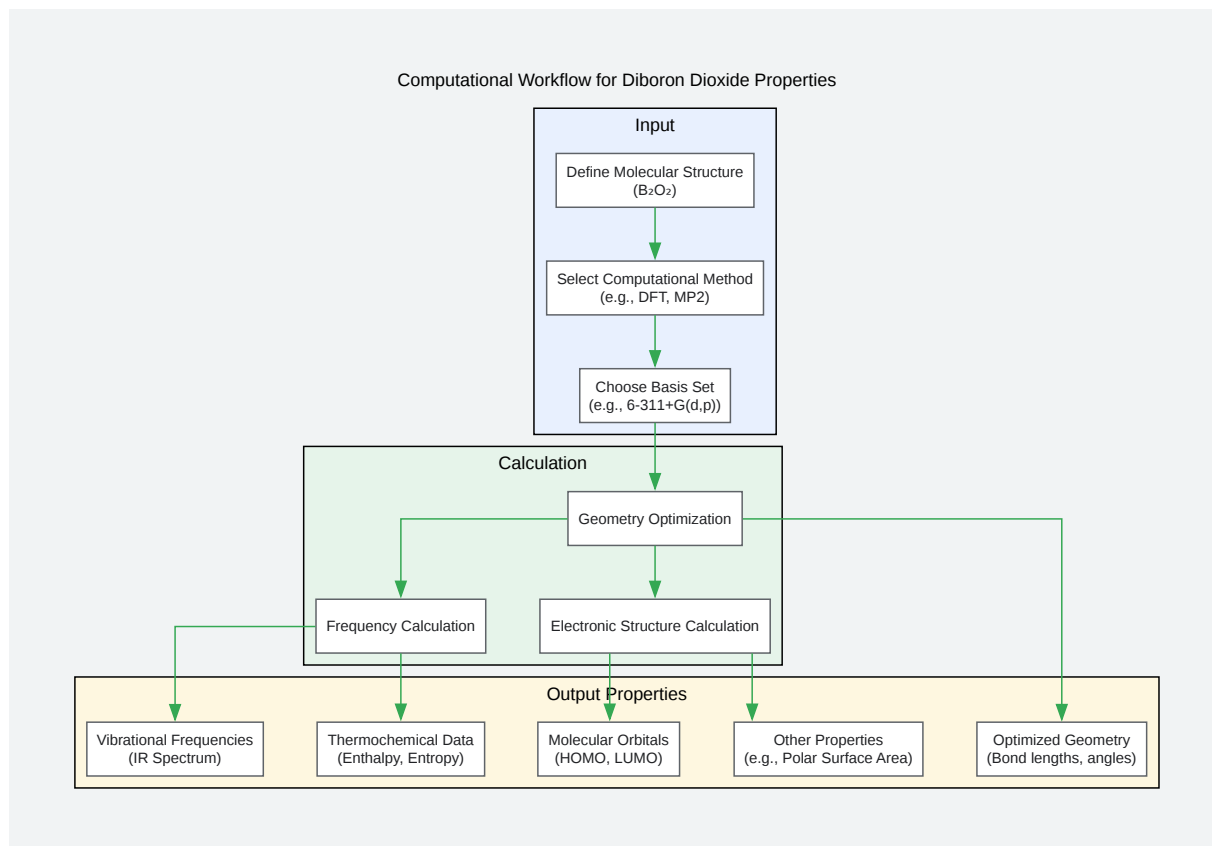
The computed properties listed in the tables are typically derived from quantum chemical calculations. These methods solve the Schrödinger equation for the molecule to predict its electronic structure and properties. Common levels of theory used for such calculations include:

- Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost.
- Ab initio methods: High-level methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) can provide more accurate results, especially for thermochemical data, but are computationally more demanding.

The specific software packages used for these computations include Gaussian, GAMESS, and others. The choice of basis set (e.g., 6-311+G(d,p)) is also a critical parameter that affects the accuracy of the calculations.

Logical Workflow for Computational Property Determination

The following diagram illustrates a typical workflow for the computational determination of the properties of a molecule like **diboron dioxide**.

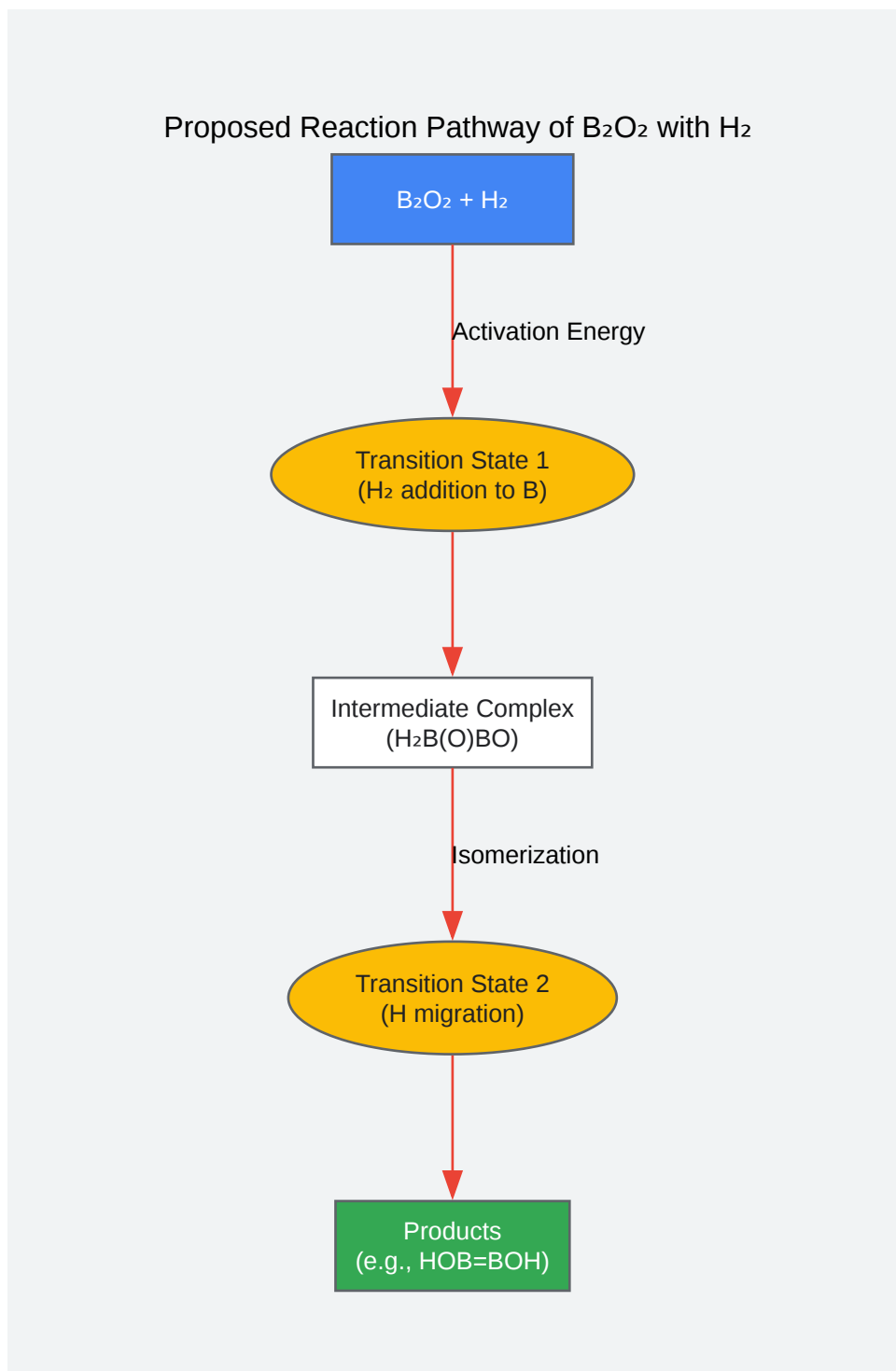


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Caption: A flowchart illustrating the typical computational workflow for determining the properties of **diboron dioxide**.

Theoretical Reaction Pathway: B₂O₂ with H₂

A theoretical study has investigated the potential energy surface for the reaction of **diboron dioxide** with molecular hydrogen.[3] This type of computational study is crucial for understanding the reactivity and potential chemical transformations of B₂O₂. The diagram below outlines a proposed reaction mechanism.



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